molecular formula C10H11N3 B13321874 4-methyl-1-phenyl-1H-imidazol-2-amine

4-methyl-1-phenyl-1H-imidazol-2-amine

Cat. No.: B13321874
M. Wt: 173.21 g/mol
InChI Key: MBKBPWQLWPEWJO-UHFFFAOYSA-N
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Description

4-methyl-1-phenyl-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-phenyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amido-nitrile with a suitable aryl halide under nickel-catalyzed conditions. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .

Industrial Production Methods

Industrial production methods for imidazoles often involve multi-step processes that ensure high yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-phenyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-1-phenyl-1H-imidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-1-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-imidazol-2-amine
  • 4-methyl-1H-imidazol-2-amine
  • 1H-benzo[d]imidazol-2-yl(phenyl)methanone

Uniqueness

4-methyl-1-phenyl-1H-imidazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl and a phenyl group on the imidazole ring can enhance its stability and interaction with molecular targets compared to other imidazole derivatives .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-methyl-1-phenylimidazol-2-amine

InChI

InChI=1S/C10H11N3/c1-8-7-13(10(11)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,11,12)

InChI Key

MBKBPWQLWPEWJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N1)N)C2=CC=CC=C2

Origin of Product

United States

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